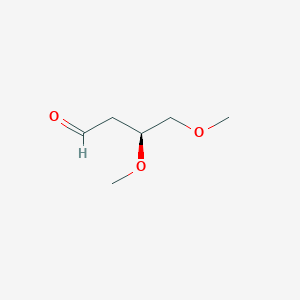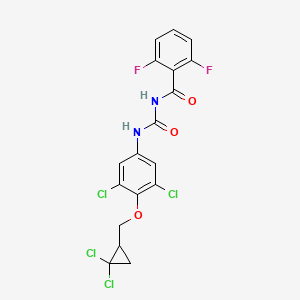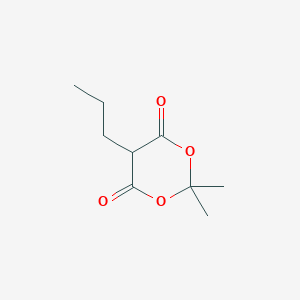
Tris(triphenylsilyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(triphenylsilyl)phosphine is an organophosphorus compound characterized by the presence of three triphenylsilyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(triphenylsilyl)phosphine typically involves the reaction of triphenylsilyl chloride with a phosphorus-containing reagent under controlled conditions. One common method involves the use of Grignard reagents, where triphenylsilyl chloride reacts with a phosphorus trihalide in the presence of a magnesium-based catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(triphenylsilyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong acids are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted phosphines.
Applications De Recherche Scientifique
Tris(triphenylsilyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tris(triphenylsilyl)phosphine involves its ability to donate electrons and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The compound can also participate in single-electron transfer reactions, leading to the formation of radical species that can further react with other molecules .
Similar Compounds:
Triphenylphosphine: A widely used phosphine ligand with similar chemical properties.
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with different substituents.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in specific organic reactions.
Uniqueness: this compound stands out due to its bulky triphenylsilyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Propriétés
| 82764-05-4 | |
Formule moléculaire |
C54H45PSi3 |
Poids moléculaire |
809.2 g/mol |
Nom IUPAC |
tris(triphenylsilyl)phosphane |
InChI |
InChI=1S/C54H45PSi3/c1-10-28-46(29-11-1)56(47-30-12-2-13-31-47,48-32-14-3-15-33-48)55(57(49-34-16-4-17-35-49,50-36-18-5-19-37-50)51-38-20-6-21-39-51)58(52-40-22-7-23-41-52,53-42-24-8-25-43-53)54-44-26-9-27-45-54/h1-45H |
Clé InChI |
LRJNVYLVJPVDOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)P([Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)




![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)

